molecular formula C16H22N2O4 B11775530 tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

Cat. No.: B11775530
M. Wt: 306.36 g/mol
InChI Key: RCVBLTREIOKTLM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22N2O4 It is characterized by the presence of a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety and the piperazine ring.

    Coupling Reaction: The benzo[d][1,3]dioxole moiety is coupled with the piperazine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

    Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The Boc-protected piperazine undergoes alkylation and arylation at the secondary amine. For example:

  • Alkylation with aryl halides : Reaction with 5-(bromomethyl)benzo[d] dioxole in acetonitrile with K₂CO₃ yields the target compound (65% yield) .

  • Arylation via SNAr : Electron-deficient aryl halides react under mild conditions (e.g., 80°C in DMF) .

Table 1: Representative Alkylation Conditions

SubstrateReagentConditionsYield (%)Source
tert-Butyl piperazine-1-carboxylate5-(bromomethyl)benzo[d] dioxoleK₂CO₃, CH₃CN, reflux65
Free piperazine derivative4-chloro-2-methylphenyl bromideDIPEA, DCM, 0°C → rt57

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free piperazine:

  • TMSI-mediated deprotection : Treatment with TMSI (0.5 equiv) in DCM at 0°C achieves quantitative deprotection .

  • HCl/dioxane : Alternative method using 4 M HCl in dioxane (rt, 2 h) .

Table 2: Deprotection Methods

ReagentConditionsYield (%)NotesSource
TMSI (0.5 equiv)DCM, 0°C, 15 min70Mild, selective
4 M HCl/dioxanert, 2 h>90Scalable

Acylation and Sulfonylation

The free piperazine reacts with acyl chlorides or sulfonyl chlorides:

  • Benzoylation : Benzoyl chloride in DCM with NEt₃ yields N-benzoyl derivatives (82% yield) .

  • Sulfonylation : Methanesulfonyl chloride forms stable sulfonamides under similar conditions .

Reductive Amination

The secondary amine participates in reductive amination with aldehydes:

  • Example : Reaction with 4-methoxybenzaldehyde and NaBH₃CN in MeOH produces N-alkylated piperazines (74% yield) .

Electrophilic Aromatic Substitution

The electron-rich dioxole ring undergoes nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 4-position .

  • Bromination : NBS in CCl₄ introduces bromine at the 6-position .

Oxidative Ring-Opening

Strong oxidants like KMnO₄ cleave the dioxole ring to form carboxylic acids, though this is rarely exploited due to competing piperazine degradation .

Dopamine Receptor Agonists

The compound serves as a precursor for D3-selective agonists. Deprotection followed by coupling with aryl carboxamides yields candidates with submicromolar potency (e.g., ML417, IC₅₀ = 0.23 µM at D3R) .

PDE5 Inhibitors

Functionalization at the piperazine nitrogen generates tadalafil analogs with improved solubility (e.g., ethylenediamine-linked derivatives) .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Store in amber vials to prevent dioxole ring degradation .

Scientific Research Applications

Structural Characteristics

The compound features a piperazine ring substituted with a tert-butyl group and a benzo[d][1,3]dioxole moiety. The presence of these functional groups contributes to its solubility and biological activity. The molecular formula is C15_{15}H18_{18}N2_2O3_3, and it has a molecular weight of approximately 274.31 g/mol.

Pharmaceutical Applications

  • Antidepressant Activity :
    • Compounds with piperazine structures have been explored for their potential as antidepressants. Research indicates that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting that tert-butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate may exhibit similar properties .
  • Antimalarial Activity :
    • The compound has been studied in the context of antimalarial drug development. Structure-activity relationship (SAR) studies have shown that piperazine derivatives can improve the solubility and efficacy of quinolone-based antimalarials . For instance, a study demonstrated that piperazinyl-substituted quinolones exhibited potent activity against liver stages of malaria parasites .
  • Modulation of Protein Targets :
    • Research has identified that compounds similar to this compound can act as modulators of various protein targets, including ATP-binding cassette transporters and proprotein convertase subtilisin/kexin type 9 (PCSK9). These interactions are crucial for designing drugs aimed at treating conditions like cystic fibrosis and hyperlipidemia .

Case Study 1: Antidepressant Development

A study focused on synthesizing piperazine derivatives showed that introducing the benzo[d][1,3]dioxole moiety significantly enhanced binding affinity to serotonin receptors. The resulting compounds demonstrated improved antidepressant-like effects in animal models compared to traditional piperazine derivatives .

Case Study 2: Antimalarial Efficacy

In a comparative study of various piperazinyl compounds against Plasmodium berghei, this compound exhibited notable efficacy with an EC50 value significantly lower than other tested analogues. This highlights its potential as a lead compound for further development in antimalarial therapies .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • Serotonin Receptors : Enhanced binding affinity may lead to increased serotonin levels in the brain, contributing to its antidepressant effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is unique due to its specific structural features, including the benzo[d][1,3]dioxole moiety and the tert-butyl ester group

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3

InChI Key

RCVBLTREIOKTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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